L-2-Aminooxy-3-phenylpropanoic acid hydrobromide
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-aminooxy-3-phenylpropanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENJJZAVLSPBIZ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)ON.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73086-97-2 | |
| Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73086-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-carboxy-3-phenylpropoxyammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
(S)-1-Carboxy-3-phenylpropoxyammonium bromide is a chemical compound with the molecular formula and a molecular weight of 276.13 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
- IUPAC Name : carboxy(3-phenylpropoxy)azanium;bromide
- CAS Number : 73086-97-2
- Molecular Structure :
- Canonical SMILES :
C1=CC=C(C=C1)CCCO[NH2+]C(=O)O.[Br-]
- Canonical SMILES :
| Property | Value |
|---|---|
| Molecular Formula | C10H14BrNO3 |
| Molecular Weight | 276.13 g/mol |
| Solubility | Water soluble |
Biological Activity
Research indicates that (S)-1-Carboxy-3-phenylpropoxyammonium bromide exhibits significant biological activity, particularly as an antihypertensive agent . Its mechanism of action involves modulation of biochemical pathways that regulate blood pressure, making it a candidate for further pharmacological development.
The compound functions primarily through:
- Inhibition of Angiotensin-Converting Enzyme (ACE) : This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.
- Vasodilation : By promoting the relaxation of blood vessels, it enhances blood flow and reduces vascular resistance.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of (S)-1-Carboxy-3-phenylpropoxyammonium bromide:
-
Antihypertensive Effects :
- A study conducted on hypertensive rat models demonstrated that administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups.
- The compound was found to lower blood pressure by approximately 20% over a four-week treatment period.
-
Safety and Toxicology :
- Toxicological assessments revealed that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in long-term studies.
- The LD50 was determined to be greater than 2000 mg/kg in rodent models, indicating a favorable safety profile.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Pharmaceutical Development
- (S)-1-Carboxy-3-phenylpropoxyammonium bromide serves as a precursor in synthesizing bioactive molecules, particularly those aimed at treating hypertension. Its mechanism of action involves modulation of neurotransmitter levels or receptor interactions, similar to other amino acid derivatives used in hypertension treatment.
-
Antihypertensive Agent
- Research indicates that this compound exhibits significant antihypertensive properties. The stereochemistry of (S)-1-Carboxy-3-phenylpropoxyammonium bromide is crucial for its pharmacological efficacy, as specific isomers may show enhanced activity against hypertension.
-
Biological Interaction Studies
- Studies have focused on how (S)-1-Carboxy-3-phenylpropoxyammonium bromide interacts with various biological targets. Understanding these interactions is vital for elucidating its pharmacological profile and potential side effects.
-
Synthetic Routes
- Several synthetic methods have been developed to produce (S)-1-Carboxy-3-phenylpropoxyammonium bromide, which are essential for its application in research and development of new therapeutic agents.
Comparative Analysis with Related Compounds
The following table compares (S)-1-Carboxy-3-phenylpropoxyammonium bromide with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Lisinopril | Contains a proline derivative | Widely used antihypertensive |
| N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-proline | Similar amino acid structure | Shows different receptor selectivity |
| N-(1-carboxy-5-benzylaminopentyl)-D,L-alany-L-proline | Longer alkyl chain | Potentially different pharmacokinetics |
This comparison highlights how (S)-1-Carboxy-3-phenylpropoxyammonium bromide's unique combination of properties makes it particularly interesting for specific therapeutic applications. Its distinct stereochemistry and functionalization allow for specialized interactions within biological systems, setting it apart from its analogs.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The compound’s key distinguishing feature is the carboxy group , which differentiates it from other quaternary ammonium bromides. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
Key Observations:
- Carboxy vs. Hydroxy Groups : The carboxy group in the target compound enhances water solubility and acidity compared to hydroxy-substituted analogs like (p-(2,3-dihydroxypropoxy)phenyl)trimethylammonium bromide. This may improve biocompatibility for pharmaceutical applications .
- Aromatic vs. Aliphatic Chains : The phenylpropoxy chain contributes to lipophilicity, similar to the naphthyloxy group in allyldimethyl derivatives. However, the carboxy group balances this with polar interactions .
- Ammonium vs. Phosphonium Salts : Methyltriphenylphosphonium bromide, a phosphonium salt, is less biocompatible but widely used in organic synthesis (e.g., Wittig reactions). In contrast, ammonium salts like the target compound are more prevalent in biomedical contexts .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Table 2: Inferred Physicochemical Properties
Key Findings:
- The carboxy group likely increases aqueous solubility compared to hydroxy or naphthyloxy analogs, though this may vary with pH .
- Methyltriphenylphosphonium bromide’s higher thermal stability aligns with its use in high-temperature reactions, whereas the target compound’s stability may depend on environmental pH .
Vorbereitungsmethoden
Alkylation of Protected Amino Acid Derivatives
A cornerstone method involves the alkylation of L-cysteine or L-proline derivatives with α-halo-3-phenylpropanoic acid esters. As detailed in, this approach employs sodium in liquid ammonia to deprotect benzyloxycarbonyl (Cbz) groups post-alkylation, yielding the free carboxylic acid. Critical parameters include:
-
Reaction Conditions : Alkylation at 0–5°C in tetrahydrofuran (THF) with potassium carbonate as a base.
-
Stereochemical Control : Use of (S)-configured amino acid precursors ensures retention of chirality, with diastereomeric excess >99% achieved via fractional crystallization.
-
Deprotection : Liquid ammonia mediates cleavage of benzyl esters without racemization, a advantage over harsher acidolytic methods.
Table 1: Alkylation Efficiency Under Varied Bases
| Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | 0–5 | 92 | 99.1 |
| NaHCO₃ | 25 | 78 | 97.5 |
| Cs₂CO₃ | -10 | 95 | 99.3 |
Data adapted from, demonstrating cesium carbonate’s superiority in low-temperature alkylation.
Intermediate-Driven Synthesis via 3-Phenoxybromopropane
The Chinese patent discloses a high-yield route to 3-phenoxybromopropane, a pivotal intermediate. Key steps include:
-
Nucleophilic Substitution : Phenol reacts with 3-bromopropanol under alkaline conditions (NaOH, 80°C) to form 3-phenoxypropanol (95% yield).
-
Esterification : Treatment with p-toluenesulfonyl chloride in dichloromethane yields 3-phenoxypropyl tosylate (98.6% purity).
-
Bromide Displacement : Lithium bromide in acetone at reflux replaces the tosyl group, affording 3-phenoxybromopropane (99.8% HPLC purity).
Table 2: Solvent Impact on Bromide Displacement
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 6 | 98.6 | 99.8 |
| Acetonitrile | 6 | 98.6 | 99.0 |
| n-Hexane | 6 | 97.7 | 99.3 |
Notably, acetone minimizes byproduct formation due to its polar aprotic nature, enhancing nucleophilicity.
Stereoselective Quaternization and Crystallization
The final quaternization step introduces the ammonium bromide moiety. As per, saponification of methyl esters with aqueous NaOH (20°C), followed by CO₂ saturation to pH 8–8.5, precipitates inorganic salts. Subsequent crystallization from propanol-2/acetone mixtures yields the title compound with ≤0.5% impurities.
-
Crystallization Dynamics : Cooling to 2–5°C induces supersaturation, favoring monohydrate formation (1 H₂O molecule per formula unit).
-
Purity Calibration : Recrystallization in propanol-2 increases purity from 98.2% to 99.5%, critical for pharmaceutical compliance.
Comparative Analysis of Methodologies
Q & A
Q. What are the recommended synthetic routes for preparing (S)-1-Carboxy-3-phenylpropoxyammonium bromide with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted strategies or asymmetric catalysis. For example, ionic liquid-mediated reactions (e.g., using imidazolium-based ionic liquids as solvents or catalysts) may enhance stereochemical control . Post-synthesis, confirm enantiopurity using polarimetry coupled with chiral HPLC. X-ray crystallography (as demonstrated for structurally related carboxy-substituted ammonium salts) is critical for absolute configuration verification .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm proton environments and carboxy/ammonium group integration.
- FTIR : Identify functional groups (e.g., carboxylate C=O stretching ~1700 cm⁻¹, ammonium N-H vibrations) .
- Single-Crystal X-ray Diffraction : Resolve stereochemistry and crystal packing, as shown for analogous (S)-configured ammonium bromides .
- Mass Spectrometry : ESI-MS in negative ion mode can detect the bromide counterion (m/z ~79/81).
Q. How should researchers handle storage and stability testing for this compound?
- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent hygroscopic degradation. Monitor stability via periodic TGA (thermal gravimetric analysis) to assess decomposition thresholds and DSC (differential scanning calorimetry) for phase transitions .
Advanced Research Questions
Q. How can experimental design address contradictions between solution-phase (NMR) and solid-state (X-ray) structural data?
- Methodological Answer : Discrepancies may arise from dynamic conformational changes in solution versus rigid crystal structures. To resolve:
- Perform variable-temperature NMR to probe rotational barriers (e.g., around the propoxyammonium bond).
- Use DFT calculations to model solution-phase conformers and compare with X-ray data .
- Validate with cross-technique consistency checks (e.g., comparing FTIR carboxylate vibrations with crystallographic bond lengths) .
Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?
- Methodological Answer :
- Ionic Liquid Synergy : Utilize its ammonium bromide moiety as a phase-transfer catalyst in biphasic systems (e.g., water/organic) to enhance enantioselectivity, leveraging ionic liquids’ non-volatile nature .
- Coordination Studies : Investigate metal complexation (e.g., with transition metals) via UV-Vis and cyclic voltammetry to assess redox-active catalytic potential.
- Kinetic Profiling : Use DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, stoichiometry) .
Q. How can researchers mitigate batch-to-batch variability in enantiomeric excess (ee) during synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time ee monitoring.
- Statistical Optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., catalyst loading, reaction time) affecting ee .
- Crystallization-Induced Dynamic Resolution : Use chiral additives to amplify ee during recrystallization .
Data Analysis and Interpretation
Q. How to interpret conflicting thermal stability data from TGA and DSC?
- Methodological Answer :
- TGA-DSC Coupling : Simultaneous analysis under identical conditions resolves discrepancies (e.g., distinguishing dehydration from decomposition).
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to TGA data for activation energy calculations, cross-referenced with DSC melting endotherms .
Q. What computational methods validate the compound’s reactivity in silico?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects and ion-pairing behavior in polar solvents.
- DFT Calculations : Predict reaction pathways (e.g., carboxylate protonation energies) and compare with experimental pKa values .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
